molecular formula C16H30O2 B14388183 Methyl 2-hexyl-2-methyloct-3-enoate CAS No. 88016-22-2

Methyl 2-hexyl-2-methyloct-3-enoate

Cat. No.: B14388183
CAS No.: 88016-22-2
M. Wt: 254.41 g/mol
InChI Key: NTNHSMFQWADUFQ-UHFFFAOYSA-N
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Description

Methyl 2-hexyl-2-methyloct-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C14H26O2 and is known for its unique structural properties, which include a double bond and a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hexyl-2-methyloct-3-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of catalysts such as ion-exchange resins can enhance the efficiency of the reaction. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexyl-2-methyloct-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can convert the ester into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or other functionalized compounds

Scientific Research Applications

Methyl 2-hexyl-2-methyloct-3-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of methyl 2-hexyl-2-methyloct-3-enoate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylbut-2-enoate
  • Hexyl 2-methylbut-2-enoate
  • Ethyl 2-methylbut-2-enoate

Uniqueness

Methyl 2-hexyl-2-methyloct-3-enoate is unique due to its branched alkyl chain and the presence of a double bond, which imparts distinct chemical and physical properties. Compared to similar esters, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

88016-22-2

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

methyl 2-hexyl-2-methyloct-3-enoate

InChI

InChI=1S/C16H30O2/c1-5-7-9-11-13-16(3,15(17)18-4)14-12-10-8-6-2/h11,13H,5-10,12,14H2,1-4H3

InChI Key

NTNHSMFQWADUFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C=CCCCC)C(=O)OC

Origin of Product

United States

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